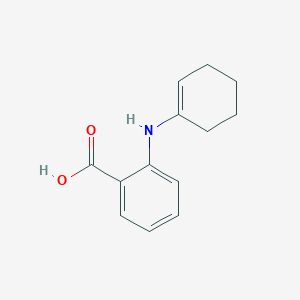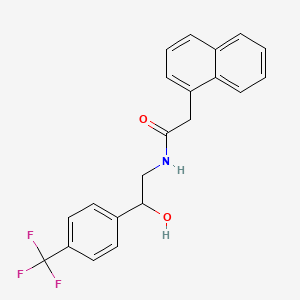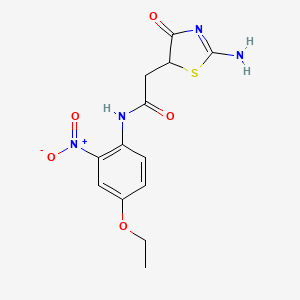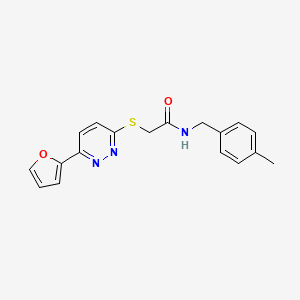
2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a phenyl group (a benzene ring minus one hydrogen), a p-tolyl group (a benzene ring with a methyl group at the para position), and an isobutylthio group (an isobutyl group attached to a sulfur atom) .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the phenyl and p-tolyl groups, and the isobutylthio group . These groups could participate in a variety of chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Applications
Imidazole derivatives, including compounds similar to 2-(isobutylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. For instance, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles demonstrated significant anti-inflammatory and analgesic properties, with some analogs showing higher potency than established drugs like phenylbutazone and indomethacin. These findings highlight the therapeutic potential of imidazole derivatives in treating conditions like arthritis and pain (Sharpe et al., 1985).
Anticancer Potential
Imidazole-based compounds have also been identified as promising candidates in cancer research. A study involving the synthesis of new imidazole derivatives revealed their anticancer potential against various cancer cell types. Specifically, certain imidazole compounds induced apoptosis and cellular senescence, demonstrating their utility in cancer treatment strategies (Sharma et al., 2014).
Corrosion Inhibition
Additionally, imidazole and its derivatives have found applications in corrosion inhibition. Research into the inhibition properties and adsorption behavior of imidazole derivatives on metal surfaces has shown these compounds to be effective corrosion inhibitors. Such studies are crucial for protecting metals in various industrial applications, from infrastructure to electronics (He et al., 2014; Gašparac et al., 2000).
Novel Chemical Structures and Drug Discovery
Research on imidazole derivatives extends to the development of novel chemical structures for drug discovery. Studies involving the synthesis of imidazole compounds have yielded new structures with potential therapeutic applications, including as antiviral agents and in treating other diseases (Smitha et al., 2018; Hamdouchi et al., 1999).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-15(2)14-23-20-21-13-19(17-11-9-16(3)10-12-17)22(20)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQMJKMVMZBPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)
![3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2650195.png)

![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)


![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)

![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)

![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)
![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)

